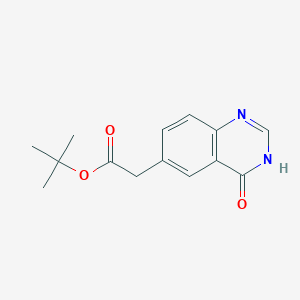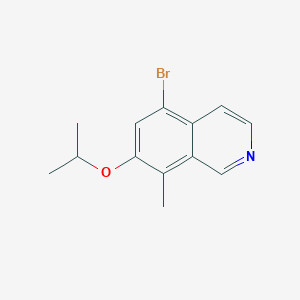
6-bromo-1-(4-methylphenyl)sulfonylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(4-methylphenyl)sulfonylindole is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activity and are present in various alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
6-bromo-1-(4-methylphenyl)sulfonylindole can be synthesized through several methods. One common approach involves the bromination of 1-tosylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Bartoli indole synthesis, where a nitroarene is reacted with an organomagnesium reagent (Grignard reagent) to form the indole ring. The resulting indole can then be tosylated and brominated to obtain 1-tosyl-6-bromo-1H-indole .
Industrial Production Methods
Industrial production of 1-tosyl-6-bromo-1H-indole may involve large-scale bromination and tosylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 1-tosyl-6-substituted indoles.
Oxidation and Reduction: Formation of indole derivatives with different oxidation states.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
6-bromo-1-(4-methylphenyl)sulfonylindole has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and natural product derivatives.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-tosyl-6-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tosyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other interactions. The indole ring’s aromaticity and electron-rich nature also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
6-Bromo-1H-indole: Lacks the tosyl group, which may reduce its binding affinity and selectivity in biological applications.
1-Tosyl-5-bromo-1H-indole: Similar structure but with bromine at a different position, leading to different reactivity and properties.
Uniqueness
This compound’s versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
6-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3 |
InChI Key |
RIORRJLLXUYLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)





